molecular formula C23H15ClN4O B494360 N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B494360
M. Wt: 398.8g/mol
InChI Key: WRQURLBWUNHVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthalene carboxylic acids. This compound is characterized by the presence of a naphthalene ring, a carboxylic acid group, and a benzotriazole moiety substituted with a 3-chloro-phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as AlCl3 or FeBr3.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted naphthalene derivatives, while nucleophilic substitution can replace the chloro group with other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the naphthalene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the combination of the naphthalene ring, carboxylic acid group, and benzotriazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C23H15ClN4O

Molecular Weight

398.8g/mol

IUPAC Name

N-[2-(3-chlorophenyl)benzotriazol-5-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H15ClN4O/c24-16-7-4-8-18(13-16)28-26-21-12-11-17(14-22(21)27-28)25-23(29)20-10-3-6-15-5-1-2-9-19(15)20/h1-14H,(H,25,29)

InChI Key

WRQURLBWUNHVKT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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